Cas no 71949-32-1 (a-D-Allopyranoside, methyl2,3-anhydro-4,6-O-(phenylmethylene)-)

a-D-Allopyranoside, methyl2,3-anhydro-4,6-O-(phenylmethylene)- structure
71949-32-1 structure
Product Name:a-D-Allopyranoside, methyl2,3-anhydro-4,6-O-(phenylmethylene)-
CAS No:71949-32-1
MF:C6H7NO3S
MW:173.189680337906
CID:571535
PubChem ID:8479
Update Time:2025-04-19

a-D-Allopyranoside, methyl2,3-anhydro-4,6-O-(phenylmethylene)- Chemical and Physical Properties

Names and Identifiers

    • a-D-Allopyranoside, methyl2,3-anhydro-4,6-O-(phenylmethylene)-
    • Benzenesulfonic acid, 4-amino-, diazotized, coupled with C.I. Natural Yellow 11
    • Benzenesulfonic acid, 4-amino-, diazotized, coupled with Dyer's mulberry extract
    • EC 204-482-5
    • VS-02984
    • 4-Sulfoaniline
    • Kyselina sulfanilova [Czech]
    • Aniline-4-sulfonic acid
    • SULFADIMETHOXINE IMPURITY D (EP IMPURITY)
    • p-aminobenzenesulphonic acid
    • 4-Aminobenzenesulfonic acid 100 microg/mL in Methanol
    • p-aminobenzene sulfonic acid
    • Sulfanilic acid, 99.0-100.5%, suitable for determination of nitroxide
    • Sulphanilic acid
    • Kyselina sulfanilova
    • Benzenesulfonic acid, 4-amino-
    • AI3-15414
    • AC-12565
    • Sulfanilic acid, United States Pharmacopeia (USP) Reference Standard
    • 4-aminophenylsulfonic acid
    • Sulfanilic acid;
    • SULFAMETHOXAZOLE IMPURITY D [EP IMPURITY]
    • 434Z8C2635
    • EINECS 204-482-5
    • SULFAMETHOXAZOLE IMPURITY D (EP IMPURITY)
    • Sulfanilic acid, puriss. p.a., >=99.0% (T)
    • 121-57-3
    • SULFADIMIDINE IMPURITY F (EP IMPURITY)
    • UNII-434Z8C2635
    • NSC-7170
    • MESALAZINE IMPURITY O [EP IMPURITY]
    • EN300-19269
    • InChI=1/C6H7NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10
    • p-Aminophenylsulfonic acid
    • SULFANILIC ACID [HSDB]
    • Sulfanilic acid, Vetec(TM) reagent grade, 99%
    • E80415
    • p-Aminobenzenesulfonic acid
    • NSC 7170
    • Sulfanilic acid, 98%, tech.
    • Sulfanilic acid, p.a., 98.0-102.0%
    • SULFADIMETHOXINE SODIUM FOR VETERINARY USE IMPURITY D [EP IMPURITY]
    • bmse000726
    • 4-aminobenzene sulfonic acid
    • SULFADIMETHOXINE SODIUM FOR VETERINARY USE IMPURITY D (EP IMPURITY)
    • Sulfanilic acid, >=99.0%
    • Q253746
    • SULFADIAZINE IMPURITY B [EP IMPURITY]
    • Aniline-p-sulfonic acid
    • 97675-28-0
    • SULFANILIC ACID (USP-RS)
    • Epitope ID:122241
    • SULFANILIC ACID [USP-RS]
    • 4-AMINOBENZENESULPHONIC ACID
    • MFCD00007886
    • Aniline-p-sulphonic acid
    • Benzenesulfonic acid,4-amino-,diazotized,coupled with 5,5'-oxybis[1,3-benzenediol],sodium salt
    • NCGC00090886-01
    • F0001-0346
    • SULFADIMIDINE IMPURITY F [EP IMPURITY]
    • 4-Aminobenzenesulphonic Acid (Sulphanilic Acid)
    • 4-Aminobenzenesulfonic acid
    • SCHEMBL24407
    • S0120
    • P-SULFANILIC ACID
    • 4-Sulfanilic acid
    • Sulfanilic Acid, Pharmaceutical Secondary Standard; Certified Reference Material
    • Sulfanilic acid, 99%
    • DTXSID6024464
    • Sulfanilic acid, ACS reagent, 99%
    • CCRIS 4576
    • PARA-ANILINE SULFONIC ACID
    • p-sulphanilic acid
    • Sulfanilsaeure [German]
    • MESALAZINE IMPURITY O (EP IMPURITY)
    • 4-Amino benzenesulphonic acid
    • BDBM50443531
    • Sulfanilic Acid [for Biochemical Research]
    • FT-0674701
    • Benzenesulfonic acid,4-amino-,diazotized,coupled with dyer's mulberry extract
    • HSDB 5590
    • Nitrate Reagent B, for microbiology
    • DTXCID604464
    • CHEMBL1566888
    • NCGC00090886-02
    • p-Anilinesulfonic acid
    • Z104473374
    • SUFANILIC ACID
    • 1-aminobenzene-4-sulfonic acid
    • p-sulfoaniline
    • J-004536
    • SULFADIAZINE IMPURITY B (EP IMPURITY)
    • SULFADIMETHOXINE IMPURITY D [EP IMPURITY]
    • Sulfanilic acid, JIS special grade, 99.0-100.5%
    • AM91128
    • p-Sulfoaniline-d4
    • 71949-32-1
    • SULFANILIC ACID
    • C06335
    • SULFANILIC ACID [MI]
    • NS00000298
    • U0107
    • Sulfanilsaeure
    • CHEBI:27500
    • 4-aminobenzene-sulfonic acid
    • NSC7170
    • AKOS000118732
    • 4-aminobenzene-1-sulfonic acid
    • Inchi: 1S/C6H7NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)
    • InChI Key: HVBSAKJJOYLTQU-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)N)(=O)(=O)O

Computed Properties

  • Exact Mass: 173.01466426g/mol
  • Monoisotopic Mass: 173.01466426g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 88.8Ų

Experimental Properties

  • Density: 1.485 at 77 °F (NTP, 1992)
  • Melting Point: Decomposes without melting at 550° F (NTP, 1992)
  • LogP: log Kow = -2.16
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